JNJ-64619178
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JNJ-64619178 是一种新型的小分子蛋白精氨酸甲基转移酶 5 (PRMT5) 抑制剂。PRMT5 是一种酶,可以甲基化各种蛋白质底物上的精氨酸残基,在基因表达调控、RNA 剪接和信号转导途径中发挥至关重要的作用。PRMT5 的失调与多种癌症有关,包括淋巴瘤、肺癌和乳腺癌 .
科学研究应用
JNJ-64619178 在科学研究中表现出巨大潜力,特别是在肿瘤学和血液学领域。它在各种癌细胞系中表现出有效的抗增殖活性,包括肺癌、乳腺癌、胰腺癌和血液系统恶性肿瘤 。目前正在对晚期实体瘤、非霍奇金淋巴瘤和低风险骨髓增生异常综合征患者进行临床试验 。此外,this compound 已被证明优先杀死具有剪接因子突变的急性髓性白血病细胞,突出了其作为靶向疗法的潜力 .
作用机制
JNJ-64619178 通过选择性抑制 PRMT5 发挥作用。该化合物同时与 PRMT5/MEP50 复合物的 SAM 和蛋白质底物结合口袋结合,导致假不可逆抑制。这种抑制导致剪接体蛋白上对称二甲基精氨酸 (Sym-Arg) 的积累,破坏 RNA 剪接,最终抑制肿瘤生长 。涉及的分子靶点和途径包括剪接机制和由 PRMT5 调控的各种信号转导途径 .
生化分析
Biochemical Properties
JNJ-64619178 interacts with PRMT5, an enzyme that regulates the activity of the splicing machinery through methylation of key spliceosome proteins . The inhibition of PRMT5 by this compound may target splicing factor gene mutant Myelodysplastic Syndromes (MDS) clones, leading to recovery of normal hematopoiesis .
Cellular Effects
This compound has demonstrated preferential killing of acute myeloid leukemia cells with splicing factor mutations . It influences cell function by causing an accumulation of splicing abnormalities, which can lead to the death of cells with certain genetic mutations .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PRMT5. This results in the disruption of the normal methylation process of spliceosome proteins, leading to an accumulation of splicing abnormalities .
Temporal Effects in Laboratory Settings
It has been observed that the compound shows dose-proportional pharmacokinetics and robust target engagement across all dose levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . Thrombocytopenia was identified as the only dose-limiting toxicity .
Metabolic Pathways
It is known that the compound interacts with PRMT5, an enzyme involved in the methylation of spliceosome proteins .
Transport and Distribution
It is known that the compound is a potent and selective inhibitor of PRMT5 .
Subcellular Localization
Given its role as a PRMT5 inhibitor, it is likely that it localizes to the same subcellular compartments as PRMT5 .
准备方法
JNJ-64619178 的合成涉及一系列从腺苷衍生物开始的化学反应。该化合物通过结构-活性关系 (SAR) 迭代和药物化学优化被鉴定出来。合成路线包括形成 5′ 螺旋双胺先导化合物,该化合物经过进一步修饰得到 this compound 。详细的反应条件和工业生产方法属于专有信息,并未公开披露。
化学反应分析
JNJ-64619178 经历各种化学反应,主要涉及其与 PRMT5/MEP50 复合物的相互作用。该化合物与 PRMT5 的 S-腺苷甲硫氨酸 (SAM) 和蛋白质底物结合口袋均结合,导致其抑制 。这些反应中常用的试剂和条件包括 SAM 类似物和特定的结合条件,这些条件有助于 this compound 与 PRMT5 之间的相互作用。这些反应形成的主要产物是抑制的 PRMT5 复合物,导致临床前模型中剪接异常的积累 .
相似化合物的比较
JNJ-64619178 在作为 PRMT5 抑制剂的高选择性和效力方面独树一帜。类似的化合物包括为癌症治疗而开发的其他 PRMT5 抑制剂。 this compound 由于其对 PRMT5 的长期抑制以及其在广泛的癌细胞系中强大的抗增殖活性而脱颖而出 。其他类似的化合物包括 EPZ015666 和 GSK3326595,它们也靶向 PRMT5,但它们的结合机制和药代动力学特性可能有所不同 .
属性
IUPAC Name |
(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSMLQTUDJVICQ-CJODITQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086772-26-9 |
Source
|
Record name | Onametostat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。